Chlorophylls

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

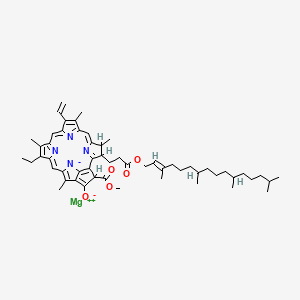

Porphyrin derivatives containing magnesium that act to convert light energy in photosynthetic organisms.

Applications De Recherche Scientifique

Medicinal Applications

Chlorophylls exhibit a range of medicinal properties, making them valuable in health-related applications. Research has highlighted their potential as:

- Antioxidants : this compound can scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for preventing various diseases linked to oxidative damage.

- Antimicrobial Agents : Studies indicate that this compound possess antibacterial properties, which may help in wound healing and infection prevention .

- Cancer Treatment : Some animal studies suggest that chlorophyllin, a derivative of chlorophyll, may inhibit cancer growth. For instance, a review indicated that chlorophyllin could slow the progression of lung cancer in mice and reduce colon cancer risk in rats .

Case Study: Chlorophyllin and Cancer Prevention

A notable study conducted on rats fed a high red meat diet demonstrated that natural chlorophyll significantly reduced the risk of colon cancer. Further research revealed that chlorophyllin helped slow lung cancer progression when administered in nanocapsules .

Nutritional Benefits

This compound are recognized for their health benefits when included in diets:

- Digestive Health : Chlorophyll consumption has been linked to improved gut health due to its ability to promote beneficial gut bacteria.

- Detoxification : Chlorophyll may aid in detoxifying the body by binding to toxins and facilitating their excretion .

Data Table: Health Benefits of Chlorophyll

Agricultural Applications

This compound play a critical role in agriculture through their involvement in photosynthesis. Enhancing chlorophyll content can lead to improved crop yields and nutritional quality.

- Crop Monitoring : Chlorophyll fluorescence measurements are used to assess plant health and stress levels, allowing for better management practices.

- Biofertilizers : Chlorophyll-rich microalgae are being explored as biofertilizers to enhance soil fertility and crop productivity .

Environmental Applications

This compound contribute significantly to environmental monitoring and sustainability:

- Bioremediation : Chlorophyll-containing organisms can be employed to remediate contaminated environments by absorbing pollutants.

- Carbon Sequestration : Through photosynthesis, chlorophyll-rich plants capture carbon dioxide, playing a vital role in mitigating climate change.

Biotechnological Innovations

Recent advancements have led to innovative uses of this compound in biotechnology:

- Photodynamic Therapy : Chlorophyll derivatives are being utilized as photosensitizers in cancer treatment, where they generate reactive oxygen species upon light activation, targeting tumor cells effectively .

- Nanomedicine : Nanoparticles incorporating chlorophyll derivatives are being developed for targeted drug delivery systems, enhancing therapeutic efficacy while minimizing side effects .

Case Study: Light-Activated Biomedical Applications

Research has shown that chlorophyll derivatives can act as efficient antioxidants and antimicrobial agents when activated by light. This dual functionality is being explored for therapeutic applications, particularly in photodynamic therapy where localized treatment can minimize damage to surrounding healthy tissues .

Propriétés

Numéro CAS |

22309-13-3 |

|---|---|

Formule moléculaire |

C55H72MgN4O5 |

Poids moléculaire |

893.5 g/mol |

Nom IUPAC |

magnesium;16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-22-[3-oxo-3-[(E)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),4,8(26),9,11,13(25),14,16,18(24),19-undecaen-4-olate |

InChI |

InChI=1S/C55H73N4O5.Mg/c1-13-39-35(8)42-28-44-37(10)41(24-25-48(60)64-27-26-34(7)23-17-22-33(6)21-16-20-32(5)19-15-18-31(3)4)52(58-44)50-51(55(62)63-12)54(61)49-38(11)45(59-53(49)50)30-47-40(14-2)36(9)43(57-47)29-46(39)56-42;/h13,26,28-33,37,41,51H,1,14-25,27H2,2-12H3,(H-,56,57,58,59,61);/q-1;+2/p-1/b34-26+; |

Clé InChI |

ATNHDLDRLWWWCB-WNRKZQPVSA-M |

SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C4[N-]3)C5=NC(=CC6=NC(=C2)C(=C6C)C=C)C(C5CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C)C(=O)OC)[O-])C)C.[Mg+2] |

SMILES isomérique |

CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C4[N-]3)C5=NC(=CC6=NC(=C2)C(=C6C)C=C)C(C5CCC(=O)OC/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C)C)C(=O)OC)[O-])C)C.[Mg+2] |

SMILES canonique |

CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C4[N-]3)C5=NC(=CC6=NC(=C2)C(=C6C)C=C)C(C5CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C)C(=O)OC)[O-])C)C.[Mg+2] |

Synonymes |

chlorophyll a' |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.